2-(Diethylphosphono)pentanoic acid
Description
2-(Diethylphosphono)pentanoic acid (CAS: 55881-52-2; molecular formula: C₉H₁₉O₅P; molecular weight: 246.22 g/mol) is a phosphonated carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a diethylphosphono group (-PO(OEt)₂) at the second carbon position . This compound is synthesized via the Arbuzov reaction, where triethylphosphite reacts with halogenated carboxylic acid intermediates, a method generalizable to other carboxylic acids to yield analogous phosphonated esters .
Applications: The compound serves as a critical intermediate in organic synthesis, particularly for constructing retinal analogs. For example, methyl 2-(diethylphosphono)propionate (a structural analog) is used in Wittig reactions to extend conjugated systems, enabling the synthesis of 12-methylretinal and related derivatives . Its phosphonate group enhances reactivity in carbon-carbon bond-forming reactions, making it valuable in medicinal and materials chemistry.
Properties
Molecular Formula |
C9H19O5P |
|---|---|
Molecular Weight |
238.22 g/mol |
IUPAC Name |
2-diethoxyphosphorylpentanoic acid |
InChI |
InChI=1S/C9H19O5P/c1-4-7-8(9(10)11)15(12,13-5-2)14-6-3/h8H,4-7H2,1-3H3,(H,10,11) |
InChI Key |
QTAGSNQHKSAGFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)P(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylphosphono)pentanoic acid typically involves the reaction of diethyl phosphite with a suitable alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are critical to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylphosphono)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Diethylphosphono)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylphosphono)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(Diethylphosphono)pentanoic acid with structurally related compounds:
Key Observations :
- Phosphonate vs. Phosphinyl: The diethylphosphono group (-PO(OEt)₂) in this compound is more electron-withdrawing than the diphenylphosphinyl group (-P(O)Ph₂) in 5-(Diphenylphosphinyl)pentanoic acid. This difference enhances the former’s reactivity in nucleophilic reactions, such as Wittig olefinations, while the latter’s aromatic substituents may improve steric stability .
- Carbamate vs. Phosphonate: The carbamate group in 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid introduces hydrolytic instability compared to the robust phosphonate moiety, limiting its utility in prolonged synthetic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
